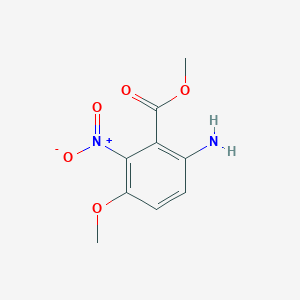
Methyl6-amino-3-methoxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-3-methoxy-2-nitrobenzoate is an organic compound with a complex structure that includes amino, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions. The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Methyl 6-amino-3-methoxy-2-nitrobenzoate often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like tin(II) chloride or iron in hydrochloric acid.
Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 6-amino-3-methoxy-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- 2-Methyl-3-nitroanisole
Uniqueness
Methyl 6-amino-3-methoxy-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the same aromatic ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 6-amino-3-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,10H2,1-2H3 |
InChI Key |
DAZRVXCFJHUVLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















